4-Isopropoxybutanol

Descripción general

Descripción

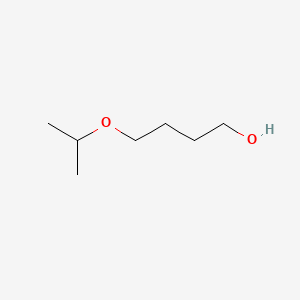

4-Isopropoxybutanol is a chemical compound with the molecular formula C7H16O2 . It has an average mass of 132.201 Da and a monoisotopic mass of 132.115036 Da . It is also known by other names such as 1-Butanol, 4-(1-methylethoxy)- .

Molecular Structure Analysis

4-Isopropoxybutanol contains a total of 24 bonds, including 8 non-H bond(s), 5 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aliphatic) . It also contains a total of 25 atoms; 16 Hydrogen atom(s), 7 Carbon atom(s), and 2 Oxygen atom(s) .

Physical And Chemical Properties Analysis

4-Isopropoxybutanol has a density of 0.9±0.1 g/cm3, a boiling point of 191.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . Its enthalpy of vaporization is 49.8±6.0 kJ/mol, and it has a flash point of 57.3±7.7 °C . The index of refraction is 1.422, and it has a molar refractivity of 37.7±0.3 cm3 .

Aplicaciones Científicas De Investigación

Molecular Structure Studies : Research on molecules structurally similar to 4-Isopropoxybutanol, such as 1,2,3,4-diepoxybutane, has been conducted to understand their molecular structures. For instance, the molecular structure of gaseous d,l-1,2,3,4-Diepoxybutane was studied using electron diffraction, revealing specific bond lengths and angles (Smith & Kohl, 1972).

Biofuel Production : Isobutanol, a compound closely related to 4-Isopropoxybutanol, is being explored as a biofuel. Research in this area includes the fermentative production of isobutanol from sugars, considering both the metabolic engineering and economic viability of the process (van Leeuwen et al., 2012).

Engine Performance and Emission Characteristics : Studies have been conducted on the performance and emission characteristics of engines using isobutanol-diesel fuel blends. These investigations are aimed at understanding how such blends affect engine performance and exhaust emissions (Karabektaş & Hosoz, 2009).

Genotoxicity Studies : The genotoxic effects of compounds structurally similar to 4-Isopropoxybutanol, like diepoxybutane, have been examined. These studies provide insights into the mutagenic activity of such compounds in various biological systems (Moutschen-Dahmen et al., 1963).

Catalytic Dehydration for Chemical Production : Research includes the catalytic dehydration of fermented isobutanol to produce renewable chemicals and fuels. This area explores the impact of various process conditions and impurities on the dehydration reaction and the production of isobutylene (Taylor et al., 2010).

Metabolic Engineering for Biofuel Production : Studies on metabolic engineering in microorganisms for isobutanol production have been conducted. This research aims to improve isobutanol yields and titers through genetic modification of yeast strains (Matsuda et al., 2013).

Propiedades

IUPAC Name |

4-propan-2-yloxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(2)9-6-4-3-5-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVUCQVIHYMROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336892 | |

| Record name | 4-Isopropoxybutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxybutanol | |

CAS RN |

31600-69-8 | |

| Record name | 4-Isopropoxybutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1614429.png)

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1614435.png)